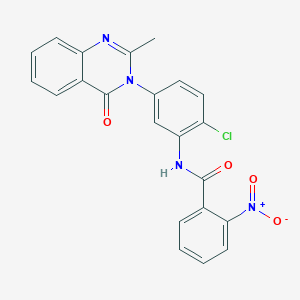

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

Description

The compound N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide features a 2-nitrobenzamide group linked to a substituted phenyl ring. The phenyl ring is further functionalized with a chlorine atom at the 2-position and a 2-methyl-4-oxoquinazolin-3(4H)-yl group at the 5-position.

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-18-8-4-2-6-15(18)22(29)26(13)14-10-11-17(23)19(12-14)25-21(28)16-7-3-5-9-20(16)27(30)31/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXCSBHCAMWFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

Nitration: The nitro group can be introduced via nitration of the benzamide using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The final step involves the coupling of the chlorinated quinazolinone with the nitrated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of amino-substituted derivatives.

Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide has shown promise in several therapeutic areas:

- Anticancer Activity : Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Quinazolinones are often explored for their ability to combat bacterial infections, making this compound a candidate for further investigation in this domain.

- Insecticidal Activity : Preliminary studies indicate that related compounds exhibit larvicidal activity against mosquito larvae, suggesting that this compound could be effective in pest control applications.

Agricultural Applications

Due to its potential insecticidal properties, this compound may be utilized in agricultural practices:

- Pesticide Development : The ability to disrupt the nervous system of insects makes quinazolinone derivatives valuable in developing new pesticides. Research into similar compounds has shown effectiveness against various insect species, indicating a pathway for agricultural applications.

Materials Science

The unique chemical properties of this compound may also lend it utility in materials science:

- Polymer Synthesis : The compound can potentially be used as a monomer or additive in polymer formulations, enhancing mechanical properties or imparting specific functionalities to the materials .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various quinazolinone derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Insecticidal Efficacy

Research conducted on the larvicidal activity of quinazolinone derivatives demonstrated that certain structural modifications led to enhanced efficacy against mosquito larvae. The study highlighted the importance of the nitro group in increasing biological activity, suggesting that this compound could serve as a lead compound for developing new insecticides.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound vs. Pyrimido-Oxazinone Derivatives ()

Compounds 16c, 16d, and 16e in feature pyrimido[4,5-d][1,3]oxazinone cores, which are bulkier and more rigid than the quinazolinone in the target compound. These derivatives include substituents such as propyl, isopropyl, and methylpiperazine groups, which enhance lipophilicity and influence pharmacokinetics. For example:

- 16c (propyl substituent): HPLC purity = 99.34%, retention time = 9.37 min.

- 16d (isopropyl substituent): HPLC purity = 97.05%, retention time = 11.98 min.

Target Compound vs. Furopyrimidine Derivatives ()

Compound 4c (N-(4-Imino-5-methylfuro[2,3-d]pyrimidine-3(4H)-yl)-2-nitrobenzamide) shares the nitrobenzamide moiety but replaces the quinazolinone with a furopyrimidine ring. Key spectral data for 4c includes:

- IR: 1668 cm⁻¹ (C=O stretch).

- PMR: Aromatic protons (δ 7.37–7.52 ppm) and a methyl group (δ 1.38 ppm).

- Elemental analysis: C (53.25%), H (3.84%), N (22.26%).

Target Compound vs. Thiazol Derivatives ()

The compound 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: 313395-73-2) replaces the quinazolinone with a thiazol ring. Thiazoles are electron-rich heterocycles, which may enhance solubility or alter target affinity compared to quinazolinone-containing analogs. No direct biological data are provided, but thiazole derivatives are frequently explored for antimicrobial and anticancer activities .

Substituent Effects

- Nitrobenzamide Group : Present in all compared compounds, this group is critical for hydrogen bonding and electrostatic interactions. The ortho-nitro position in the target compound may sterically hinder rotation, affecting conformational stability.

- Chloro and Methyl Substituents: The 2-chloro group on the phenyl ring in the target compound could enhance electrophilicity, while the 2-methyl group on the quinazolinone may improve metabolic stability.

- Methoxy and Piperazine Groups : Compounds in include methoxy and methylpiperazine substituents, which are absent in the target compound. These groups can modulate solubility and bioavailability .

Physicochemical and Spectral Properties

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide is a complex organic compound belonging to the class of quinazolinone derivatives. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 434.8 g/mol

- CAS Number : 899757-81-4

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including this compound. In a screening of related compounds, it was found that derivatives with halogenated phenyl rings exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group enhances lipophilicity, facilitating membrane penetration.

2. Anti-inflammatory and Anticancer Properties

Quinazolinone derivatives are also known for their anti-inflammatory and anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting pathways involved in inflammation and tumor growth. For instance, molecular docking studies indicate that similar compounds can bind effectively to enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Increases lipophilicity; enhances antimicrobial activity |

| Nitro group | Potentially enhances interaction with biological targets |

| Quinazolinone moiety | Known for diverse biological activities including anticancer effects |

Case Study 1: Antimicrobial Screening

In a study screening various N-substituted phenyl derivatives, it was noted that the presence of halogenated groups significantly improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The compound's structural features were correlated with its effectiveness in penetrating bacterial membranes.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have shown that this compound can form stable complexes with target proteins involved in cancer signaling pathways. The binding affinities suggest a strong potential for therapeutic applications .

Q & A

Q. What are the established synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step pathways involving quinazolinone core formation followed by amidation. A common approach involves:

Quinazolinone Synthesis : Reacting anthranilic acid derivatives with acetic anhydride to form 2-methyl-4-oxoquinazoline intermediates .

Chlorination and Nitration : Introducing chloro and nitro groups via electrophilic substitution under controlled conditions (e.g., Cl₂/FeCl₃ for chlorination, HNO₃/H₂SO₄ for nitration) .

Amidation : Coupling the quinazolinone intermediate with 2-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous DCM .

Q. Key Factors Affecting Yield :

- Temperature : Nitration at >50°C risks over-nitration, reducing purity.

- Catalysts : Lewis acids (e.g., FeCl₃) improve chlorination efficiency but require strict stoichiometry to avoid side products.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance amidation yields (65–75%) compared to THF (45–50%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Core techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (ESI-MS) :

Validation Tip : Cross-reference melting points (e.g., 114–116°C for analogous compounds) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Identify coalescence temperatures to distinguish overlapping peaks (e.g., amide rotamers) .

- 2D NMR (COSY, HSQC) : Resolve ambiguous coupling, e.g., distinguishing quinazolinone C-H from aryl protons .

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Case Study : In analogous compounds, the 2-nitrobenzamide moiety exhibits splitting at δ 7.37–7.52 ppm due to restricted rotation. VT-NMR at 300 MHz confirmed two distinct conformers .

Q. What computational and experimental approaches optimize the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: Step 1: Molecular Docking

- Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial PPTases). Prioritize residues with hydrogen-bonding potential (e.g., Arg/Lys for nitro group interactions) .

Q. Step 2: SAR Analysis

Q. Step 3: In Vitro Validation

- Use microplate assays (96-well) with Staphylococcus aureus PPTase. IC₅₀ values <10 µM indicate high potency.

Data Interpretation : Correlate docking scores (e.g., ∆G ≤ -8.5 kcal/mol) with experimental IC₅₀ .

Q. How can researchers design stability studies to identify degradation pathways under physiological conditions?

Methodological Answer: Protocol :

Forced Degradation : Expose the compound to:

- Acidic (0.1 M HCl, 40°C, 24h) and basic (0.1 M NaOH, 40°C, 24h) conditions.

- Oxidative stress (3% H₂O₂, 25°C, 6h).

Analytical Monitoring :

- HPLC-PDA : Track degradation products (e.g., nitro reduction to amine at Rₜ shifts from 8.2 to 6.5 min) .

- LC-MS/MS : Identify major degradants (e.g., hydrolyzed quinazolinone via m/z 285.05 [M+H]⁺).

Key Findings : The nitro group is prone to reduction in acidic environments, while the amide bond hydrolyzes under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.